molecular formula C16H11Cl2N3S B5781086 benzaldehyde [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone

benzaldehyde [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone

Cat. No.: B5781086
M. Wt: 348.2 g/mol
InChI Key: LEXRAEXNWSCQKN-DJKKODMXSA-N
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Description

Benzaldehyde [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone is a chemical compound with the molecular formula C16H11Cl2N3S and a molecular weight of 348.256 g/mol . This compound is part of the hydrazone family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzaldehyde [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone typically involves the reaction of benzaldehyde with 4-(3,4-dichlorophenyl)-1,3-thiazol-2-ylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The mixture is stirred and heated gently to facilitate the formation of the hydrazone bond .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild acidic or basic conditions to facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

Benzaldehyde [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of benzaldehyde [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzaldehyde [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone is unique due to the presence of the 3,4-dichlorophenyl group, which imparts distinct chemical and biological properties. This structural feature can enhance its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[(E)-benzylideneamino]-4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3S/c17-13-7-6-12(8-14(13)18)15-10-22-16(20-15)21-19-9-11-4-2-1-3-5-11/h1-10H,(H,20,21)/b19-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEXRAEXNWSCQKN-DJKKODMXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NNC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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